Linalool-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Linalool-d3 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Linalool-d3 typically involves the deuteration of linalool. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms into the linalool molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The use of deuterated solvents and catalysts is optimized to ensure efficient production and minimal waste.

Analyse Des Réactions Chimiques

Types of Reactions

Linalool-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into linalool oxide or other oxygenated derivatives.

Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include linalool oxide, hydrogenated linalool derivatives, and various substituted linalool compounds

Applications De Recherche Scientifique

Chemical Properties and Structure

Linalool-d3 is a stable isotope of linalool, characterized by the molecular formula C10H18O with deuterium atoms replacing hydrogen in specific positions. This modification allows for enhanced tracking and analysis in biochemical studies.

Antimicrobial Activity

Linalool has demonstrated significant antimicrobial properties against various pathogens. Research indicates that this compound can be used to study the metabolic changes in bacteria treated with linalool, revealing insights into its antibacterial mechanisms. For instance, studies have shown that linalool affects the metabolic pathways of bacteria such as Shewanella putrefaciens, leading to alterations in amino acid metabolism and cell wall integrity .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 50 mM/mL | Inhibition of biofilm formation |

| Salmonella Typhimurium | Not specified | Disruption of cell membrane integrity |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. It has been shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines, thus mitigating inflammation in various models .

Case Study: Neuroprotection

In a study involving a rat model of Parkinson’s disease, linalool was found to prevent the downregulation of key neuroprotective markers, suggesting its potential for neuroprotection .

Antidepressant Properties

Research indicates that this compound may play a role in modulating neurotransmitter levels associated with mood regulation. Inhalation studies have shown that linalool can increase serotonin levels in the hippocampus, thereby exhibiting antidepressant effects .

Table 2: Effects of Linalool on Neurotransmitter Levels

| Treatment | Serotonin Level Change | Behavioral Impact |

|---|---|---|

| Linalool Inhalation | Increased | Reduced immobility in forced swim test |

Stress Response Modulation

Studies have demonstrated that linalool can modulate the hypothalamic-pituitary-adrenal (HPA) axis during stress, indicating its potential as an anxiolytic agent. It has been shown to restore catecholamine levels in stressed animals, suggesting a mechanism for reducing stress-induced behavioral changes .

Metabolic Applications

This compound is also being investigated for its effects on metabolic pathways. It acts as a ligand for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and potentially reducing plasma triglyceride levels . This property may have implications for metabolic syndrome and cardiovascular health.

Table 3: Metabolic Effects of this compound

| Parameter | Effect |

|---|---|

| Plasma Triglycerides | Reduced |

| Hepatic Transcriptome Changes | Altered expression patterns |

Mécanisme D'action

The mechanism of action of Linalool-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The deuterated nature of the compound may also influence its metabolic stability and bioavailability, enhancing its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Linalool-d3 can be compared with other similar compounds such as:

Linalool: The non-deuterated form, which has similar properties but different NMR characteristics.

Geraniol: Another terpene alcohol with similar applications but distinct chemical structure and properties.

Citronellol: A related compound with similar uses in the fragrance industry but different biological activities.

The uniqueness of this compound lies in its deuterated nature, which provides advantages in scientific research, particularly in NMR spectroscopy and studies involving metabolic pathways.

Activité Biologique

Linalool-d3, a deuterated form of the naturally occurring terpene linalool, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, therapeutic potential, and relevant case studies, supported by data tables and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial effects against various pathogens. Research indicates that linalool can disrupt bacterial membranes and interfere with metabolic processes.

- Membrane Disruption : Linalool damages the cell membrane of bacteria, leading to increased permeability and cell lysis. This was evidenced by studies showing substantial leakage of nucleic acids and proteins from treated Pseudomonas fluorescens cells .

- Metabolic Interference : The compound affects the respiratory metabolism of bacteria, as demonstrated by a reduction in ATPase and dehydrogenase activities in treated cells .

1.2 Efficacy Against Specific Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Pseudomonas fluorescens | 0.5% | Significant metabolic disruption observed |

| Staphylococcus aureus | 0.8% | Cell membrane damage noted |

| Escherichia coli | 1% | Inhibition of growth reported |

2. Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, particularly in mental health.

2.1 Sedative Effects

Inhalation of linalool has been shown to produce sedative effects in animal models, leading to reduced anxiety levels without motor impairment . The compound modulates neurotransmitter levels, including dopamine and GABA, which are crucial for mood regulation.

2.2 Case Studies

- Anxiolytic Effects : A study demonstrated that linalool exposure reduced anxiety-like behaviors in mice, suggesting its potential use in treating anxiety disorders .

- Stress Recovery : In stressed mice, linalool inhalation restored normal levels of stress-related neurotransmitters .

3.1 Comparative Studies

A comparative analysis of linalool and this compound showed that the deuterated version retains similar biological activities but with enhanced stability due to the presence of deuterium .

3.2 Patch Test Reactions

In clinical settings, linalool has been associated with allergic reactions, as evidenced by patch tests conducted on dermatitis patients. Approximately 6.9% of subjects showed positive reactions to oxidized linalool formulations, indicating potential sensitization risks .

4. Summary of Key Findings

- This compound demonstrates potent antimicrobial activity through membrane disruption and metabolic interference.

- It shows promise as a therapeutic agent for anxiety and stress-related disorders.

- Clinical implications include potential allergic reactions among sensitive individuals.

Propriétés

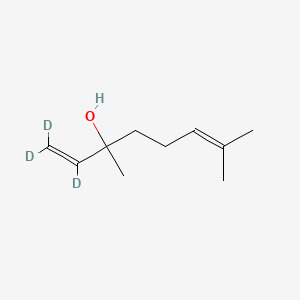

IUPAC Name |

1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-WSWICNJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.